molecular formula C13H15N3O B082524 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile CAS No. 14761-40-1

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Cat. No. B082524
CAS RN: 14761-40-1
M. Wt: 229.28 g/mol
InChI Key: ALISXWJRKBXOHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).

Scientific Research Applications

Versatility of Phenylpiperazine Derivatives

The compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile belongs to the class of phenylpiperazine derivatives, which are highlighted for their versatility in medicinal chemistry. These derivatives have shown promise in treating CNS disorders and are considered a testament to their "druglikeness". Despite their potential, the scientific community primarily views them as "CNS structures", suggesting a narrow exploration of their capabilities. Recent patent reviews suggest that these compounds, through appropriate molecular modifications, can yield new classes of hits and prototypes for various therapeutic fields beyond CNS disorders. This underlines the need for broader research applications and exploration of phenylpiperazine derivatives in other therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Implications in Cytochrome P450 Isoform Inhibition

The compound's structural family has relevance in understanding the selectivity and potency of chemical inhibitors against various cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Understanding the interaction of phenylpiperazine derivatives with CYP isoforms can inform the development of drugs with fewer metabolism-based drug–drug interactions (DDIs). This knowledge is essential for predicting DDIs and improving the safety profiles of new pharmaceuticals (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).

Potential in Biochemical Production

Exploring the applications of phenylpiperazine derivatives in biochemical production, such as in the synthesis of 1,3-propanediol, a compound with a wide range of industrial applications, reveals the potential of these derivatives in biotechnology. Research into the downstream processing of biologically produced diols like 1,3-propanediol emphasizes the need for innovative separation and purification methods, where phenylpiperazine derivatives could play a role (Zhi-Long Xiu, A. Zeng, 2008).

Applications in Catalysis and Material Science

The structural and chemical properties of phenylpiperazine derivatives can be leveraged in catalysis and material science. Their potential to be modified for specific interactions with substrates or to enhance the selectivity and efficiency of catalytic processes opens up avenues for research in environmental chemistry, energy production, and beyond. This suggests that the applications of this compound and its derivatives extend far beyond pharmacology, into areas such as sustainable chemistry and new material development (C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALISXWJRKBXOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342620
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14761-40-1
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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